molecular formula C11H12Cl3NO2 B2469936 Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride CAS No. 851784-90-2

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride

Cat. No. B2469936
CAS RN: 851784-90-2
M. Wt: 296.57
InChI Key: NUFSWKLOQQPTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride” is a chemical constituent with promising implications in the advancement of pharmaceutical therapeutics specifically tailored for the inhibition of neurodegenerative maladies encompassing Alzheimer’s and Parkinson’s ailments .


Synthesis Analysis

The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Boc-protection was used for the ring nitrogen in the intermediates. The compound was deprotected with HC1 in dioxane to produce the compound in better than 97% yield .


Molecular Structure Analysis

The molecular formula of this compound is C11H11Cl2NO2.HCl, and its molecular weight is 296.58 . The IUPAC name is methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is involved in various chemical synthesis processes. It is used in the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclisation to produce hydantoins and thiohydantoins (Macháček et al., 2006). Another synthesis involves trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments (Kandinska et al., 2006).

Pharmacological Research

In pharmacological research, derivatives of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride have shown potential. For instance, bis[tetrahydroisoquinoline]s derived from it are potent inhibitors of phenylethanolamine N-methyltransferase, which might have therapeutic applications (Demarinis et al., 1981). Additionally, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, derived from it, have shown nanomolar affinity as antagonists at the glycine site of the NMDA receptor (Leeson et al., 1992).

Potential in Neurological Research

Compounds related to methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride have been studied in the context of neurology. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives were evaluated for neurotoxicity and neuroprotective activity, providing insights into Parkinson's disease treatment (Okuda et al., 2003).

Biochemical Studies

In biochemical studies, the metabolism of related compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline has been explored, highlighting species differences in metabolism and synthesizing its metabolites (Hwang et al., 1981). Additionally, N-methylated tetrahydroisoquinolines, structurally similar to this compound, have been investigated as dopaminergic neurotoxins (Naoi et al., 1993).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The compound has promising implications in the advancement of pharmaceutical therapeutics specifically tailored for the inhibition of neurodegenerative maladies encompassing Alzheimer’s and Parkinson’s ailments . This suggests that future research could focus on these areas.

properties

IUPAC Name

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSWKLOQQPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.